REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[C:8]2[NH:9][CH:10]=[C:11]([CH2:12][CH2:13][OH:14])[C:7]=2[CH:6]=[CH:5][CH:4]=1.Cl.O=[C:17]([CH2:23][CH3:24])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>C1(C)C=CC=CC=1>[CH2:23]([C:17]1([CH2:18][C:19]([O:21][CH3:22])=[O:20])[C:10]2[NH:9][C:8]3[C:7]([C:11]=2[CH2:12][CH2:13][O:14]1)=[CH:6][CH:5]=[CH:4][C:3]=3[CH2:2][CH3:1])[CH3:24]
|
Name
|
|
Quantity
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12 g
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Type
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reactant
|
Smiles
|
CCC1=CC=CC2=C1NC=C2CCO
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9.1 g
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Type
|
reactant
|
Smiles
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O=C(CC(=O)OC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 25-30° c for 7 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added in one lot, at 25° C
|
Type
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CONCENTRATION
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Details
|
The reaction mixture concentrated to about 20 ml under reduced pressure
|
Type
|
ADDITION
|
Details
|
Methanol (50 ml) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
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EXTRACTION
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Details
|
the solution was extracted with hexane (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
Hexane was concentrated to about 20 ml and methanol (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
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WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(OCCC2=C1NC1=C(C=CC=C21)CC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |